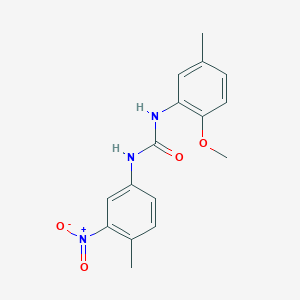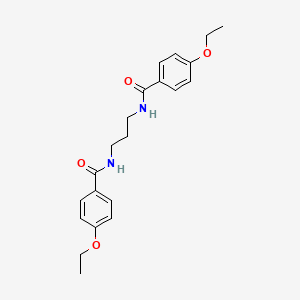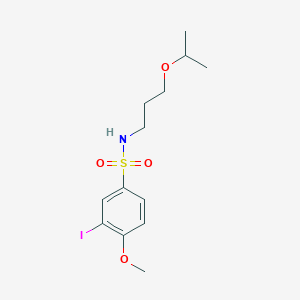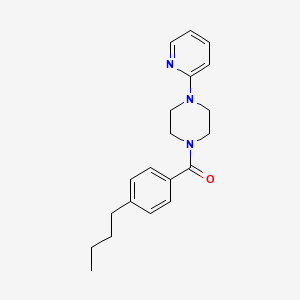![molecular formula C17H17NO3 B4701634 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4701634.png)
3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, also known as HMAP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HMAP is a synthetic organic molecule that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one is not fully understood. However, studies have shown that 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one also scavenges free radicals, which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In animal studies, 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to reduce inflammation and oxidative stress in the brain, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one is a synthetic molecule, which means that it can be easily synthesized and purified. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one is also stable under various conditions, making it suitable for use in a variety of experiments. However, 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has some limitations for lab experiments. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one is not water-soluble, which makes it difficult to use in aqueous solutions. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one also has limited solubility in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one. One direction is to investigate the potential applications of 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the mechanism of action of 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, particularly its anti-inflammatory and antioxidant properties. Further studies are also needed to investigate the toxicity and pharmacokinetics of 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, which are important factors in the development of new drugs. Finally, the synthesis of 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one analogs may lead to the development of new compounds with improved properties.
Wissenschaftliche Forschungsanwendungen
3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has potential applications in scientific research, particularly in the field of medicine. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-[(2-hydroxy-5-methylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxy-5-methylanilino)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-7-17(20)15(10-12)18-9-8-16(19)13-4-3-5-14(11-13)21-2/h3-11,18,20H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACTVXHQTLEWGD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4701585.png)



![N-(2-chlorobenzyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4701607.png)
![2-methyl-7-[(4-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B4701611.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4701612.png)
![N-cyclopropyl-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4701618.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B4701627.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4701648.png)